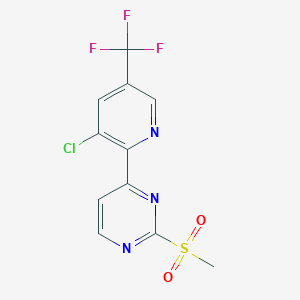

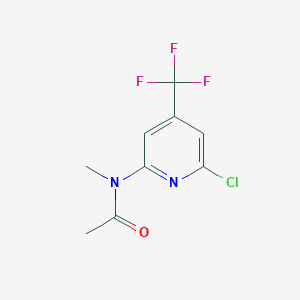

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine

Übersicht

Beschreibung

“4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine” is a chemical compound that belongs to the class of organic compounds known as trifluoromethylpyridines . These are organofluorine compounds that contain a pyridine ring substituted with a trifluoromethyl group .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, such as “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine”, is a topic of interest in the agrochemical and pharmaceutical industries . The major use of trifluoromethylpyridine (TFMP) derivatives is in the protection of crops from pests . The synthesis of these compounds often involves the use of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a key intermediate .Molecular Structure Analysis

The molecular structure of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine” includes a pyridine ring substituted with a trifluoromethyl group . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine” and similar compounds often involve the use of 2,5-CTF as a key intermediate . The number of chlorine atoms introduced to the pyridine ring can be controlled by the reaction conditions .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Evaluation

Research on compounds with similar structures to 4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine often involves their synthesis and evaluation for various applications. For instance, modified synthesis methods have been developed for intermediates used in gastroesophageal reflux disease (GERD) treatment, highlighting the compound's role in pharmaceutical manufacturing processes (Rohidas Gilbile et al., 2017). Another study focused on the green metric evaluation of these synthesis processes, considering atom economy and waste generation, which is crucial for environmental sustainability in chemical manufacturing.

Photophysical Properties and OLED Applications

Chemical structures involving pyridyl and pyrimidine units, similar to the target compound, have been utilized in the development of new classes of heteroleptic Ir(III) metal complexes for organic light-emitting diodes (OLEDs). These complexes, with specific substitutions, show promising applications in creating high-performance sky-blue and white-emitting OLEDs, demonstrating the role of such chemical structures in advancing display technology (Chih‐Hao Chang et al., 2013).

Crystal Structure Analysis

The crystal structures of organic salts related to pyrimidine derivatives reveal detailed insights into molecular interactions, such as hydrogen bonding patterns. These analyses are essential for understanding the compound's behavior in various contexts, including its potential pharmaceutical applications (K. Balasubramani et al., 2007).

Stannylation Reactions and Cross-Couplings

Stannylation, or the introduction of tin-containing groups into molecules, and subsequent cross-coupling reactions are crucial in synthesizing pyrimidine derivatives. These reactions expand the utility of pyrimidine compounds in organic synthesis, allowing for the creation of more complex molecules (A. Majeed et al., 1989).

Characterization and Pharmacological Evaluation

The synthesis and evaluation of pyridine analogs, including their characterization and pharmacological assessment, indicate the potential for discovering new bioactive compounds. Such studies contribute to drug discovery efforts by identifying compounds with antimicrobial properties or other pharmacological activities (N. Patel & Hemant R. Patel, 2012).

Zukünftige Richtungen

The future directions for the research and application of “4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine” and similar compounds are promising. It is expected that many novel applications of TFMP will be discovered in the future . These compounds have potential uses in the agrochemical and pharmaceutical industries, and their development is becoming an increasingly important research topic .

Eigenschaften

IUPAC Name |

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylsulfonylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClF3N3O2S/c1-21(19,20)10-16-3-2-8(18-10)9-7(12)4-6(5-17-9)11(13,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBPHZLIYKIBDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CC(=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClF3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-2-methanesulfonyl-pyrimidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-carbamic acid ethyl ester](/img/structure/B1401706.png)

![2-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1401713.png)

![N-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-2-ethoxy-acetamide](/img/structure/B1401715.png)

![[4-(3-Chloro-phenyl)-[1,3,5]triazin-2-yl]-(6-chloro-4-trifluoromethyl-pyridin-2-yl)-amine](/img/structure/B1401716.png)

![Dimethyl-{6-[3-(5-methyl-1H-pyrazol-3-yl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine](/img/structure/B1401718.png)

![N-[4-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenyl]-acetamide](/img/structure/B1401724.png)

![Dimethyl-[6-(3-pyrimidin-4-yl-phenyl)-4-trifluoromethyl-pyridin-2-yl]-amine](/img/structure/B1401726.png)